Technical Monograph: Synthesis & Characterization of 2-Chloro-N-(4-ethoxyphenyl)propanamide
Technical Monograph: Synthesis & Characterization of 2-Chloro-N-(4-ethoxyphenyl)propanamide
Executive Summary & Strategic Rationale
This guide details the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-14-8), a critical intermediate in the development of para-aminophenol derivatives and local anesthetics structurally related to Prilocaine.
From a retrosynthetic perspective, the target molecule is an amide formed by the acylation of 4-ethoxyaniline (p-phenetidine) with a 2-chloropropanoyl electrophile. While direct coupling with 2-chloropropionic acid using carbodiimides (EDC/DCC) is possible, it is atom-inefficient for scale-up. The protocol below utilizes the Acid Chloride Method (Schotten-Baumann conditions modified for organic solvent), prioritized for its high conversion rates (>90%) and simplified purification via recrystallization.
Structural Considerations
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Chirality: The C2 position on the propanamide chain is a stereocenter. This protocol yields a racemic mixture (±) unless optically pure (R)- or (S)-2-chloropropionyl chloride is employed.
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Stability: The
-chloroamide moiety is reactive toward nucleophiles; therefore, the workup must avoid strong heating in basic aqueous media to prevent hydrolysis or self-alkylation.
Reaction Mechanism & Pathway[1]
The synthesis proceeds via a Nucleophilic Acyl Substitution. The nitrogen lone pair of the p-phenetidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. A base (Triethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Figure 1: Mechanistic pathway for the acylation of p-phenetidine.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Safety Note |
| p-Phenetidine | 1.0 | Nucleophile | Nephrotoxic; darkens on air exposure. |
| 2-Chloropropionyl chloride | 1.1 | Electrophile | Corrosive; lachrymator. Handle in hood. |
| Triethylamine (TEA) | 1.2 | Acid Scavenger | Volatile; flammable. |
| Dichloromethane (DCM) | Solvent | Medium | Use anhydrous to prevent acid chloride hydrolysis. |
| 1M HCl (aq) | Wash | Purification | Removes unreacted amine. |
Step-by-Step Methodology
Phase 1: Reaction Setup
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve p-phenetidine (13.7 g, 100 mmol) in DCM (100 mL) .
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Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
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Scientific Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to the formation of bis-acylated byproducts or polymerization of the phenetidine [1].
-
-
Acylation: Dilute 2-chloropropionyl chloride (10.7 mL, 110 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes.
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Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
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Phase 2: Workup & Purification
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Quench: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
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Extraction: Transfer the mixture to a separatory funnel.
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Wash 1: 50 mL 1M HCl . Rationale: This protonates any unreacted p-phenetidine, forcing it into the aqueous layer. This is the most critical step for color purity.
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Wash 2: 50 mL Sat. NaHCO₃ . Rationale: Neutralizes excess acid and removes acidic impurities.
-
Wash 3: 50 mL Brine .
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude off-white solid.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C.
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Target: White needle-like crystals.
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Yield Expectations: 85-92%.
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Figure 2: Process Flow Diagram for the synthesis and purification.[4]
Characterization & Validation
The identity of the compound must be validated using NMR and MS.[5] The following data represents the standard spectral fingerprint for this molecule [2, 3].
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[6]
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.40 | Triplet (J=7.0 Hz) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group. |
| 1.82 | Doublet (J=6.8 Hz) | 3H | -CH(Cl)CH₃ | Methyl group alpha to the chiral center. |
| 4.01 | Quartet (J=7.0 Hz) | 2H | -OCH₂ CH₃ | Methylene of ethoxy group; deshielded by Oxygen. |
| 4.55 | Quartet (J=6.8 Hz) | 1H | -CH (Cl)- | Chiral proton; significant deshielding by Cl and C=O. |
| 6.86 | Doublet (J=9.0 Hz) | 2H | Ar-H (3,5) | Ortho to ethoxy group (electron-rich). |
| 7.45 | Doublet (J=9.0 Hz) | 2H | Ar-H (2,6) | Ortho to amide nitrogen. |
| 8.20 | Broad Singlet | 1H | -NH - | Amide proton (exchangeable with D₂O). |
Mass Spectrometry (MS)[1][3][6]
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Technique: ESI+ or EI.
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Molecular Formula: C₁₁H₁₄ClNO₂[7]
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Molecular Weight: 227.69 g/mol .[8]
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Key Peaks:
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m/z 227 (M+•): Base peak for ³⁵Cl isotope.
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m/z 229 (M+2): Characteristic ³⁷Cl isotope peak (approx. 1/3 intensity of M+).
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m/z 137: Loss of the chloropropionyl group (formation of [C₆H₄(OEt)NH₂]⁺ fragment).
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Infrared Spectroscopy (FT-IR)[9]
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3290 cm⁻¹: N-H stretch (Amide).
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1665 cm⁻¹: C=O stretch (Amide I band) — Diagnostic for successful acylation.
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1540 cm⁻¹: N-H bend (Amide II).
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1240 cm⁻¹: C-O-C stretch (Aryl ether).
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Product is Pink/Brown | Oxidation of residual p-phenetidine. | Ensure the 1M HCl wash is thorough during workup. Use fresh p-phenetidine distilled under Argon. |
| Low Yield | Hydrolysis of acid chloride. | Ensure DCM is anhydrous . Verify the quality of 2-chloropropionyl chloride (should be clear, not cloudy). |
| Oiling out during Recrystallization | Cooling too fast or too much solvent. | Re-heat to dissolve, add a seed crystal, and cool very slowly. Add drops of water to the hot EtOH solution to reach saturation. |
| Extra Doublet in NMR | Presence of HCl salt. | The base wash (NaHCO₃) was insufficient. Reprocess organic layer with base wash. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and amide synthesis protocols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide (Analogous spectral data reference). [Link]
-
Organic Syntheses. Dulcin (p-Ethoxyphenylurea). Coll. Vol. 4, p.42 (1963); Vol. 31, p.11 (1951). (Reference for handling p-phenetidine and purification). [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. rsc.org [rsc.org]
- 3. Write the chemical equation for the reaction of p-Phenetidine with hydroc.. [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. pjps.pk [pjps.pk]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 2-chloro-n-(4-ethylphenyl)propanamide (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 8. 3-chloro-N-(4-ethoxyphenyl)propanamide | 19314-15-9 [sigmaaldrich.com]
